molecular formula C15H21NOS B5658817 N-benzyl-2-(cyclohexylthio)acetamide

N-benzyl-2-(cyclohexylthio)acetamide

Cat. No.: B5658817
M. Wt: 263.4 g/mol
InChI Key: GHTCTXCYCGKYET-UHFFFAOYSA-N
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Description

Significance of N-Benzyl Acetamide (B32628) Motifs in Medicinal Chemistry and Chemical Probe Development

The N-benzyl acetamide core is a recurring structural motif in a variety of biologically active compounds, demonstrating a remarkable versatility in molecular recognition. This scaffold is characterized by a benzyl (B1604629) group attached to the nitrogen atom of an acetamide. Its significance stems from the combination of a flexible yet conformationally influential benzyl group and a hydrogen-bond-donating and -accepting acetamide fragment.

Derivatives of N-benzyl acetamide have been identified as potent anticonvulsants. For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have shown that substitutions on the acetamide backbone can lead to highly potent anticonvulsant activities, with some compounds showing efficacy comparable to established drugs like phenytoin. nih.gov The stereochemistry of these derivatives often plays a crucial role in their biological activity, with one stereoisomer typically exhibiting the majority of the therapeutic effect. nih.gov

Furthermore, the N-benzyl acetamide framework has been successfully employed in the development of enzyme inhibitors. For example, N–benzyl–2–(N–benzylamido)acetamide peptoids have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. abq.org.br The modular nature of the N-benzyl acetamide structure allows for the systematic variation of substituents to optimize potency and selectivity.

In the realm of chemical probe development, the N-benzyl acetamide scaffold has been incorporated into fluorescent probes for visualizing biological targets such as the peripheral benzodiazepine (B76468) receptor (PBR). nih.govnih.gov These probes are instrumental in studying the localization and function of their target proteins in living cells and tissues. nih.gov The adaptability of the N-benzyl acetamide structure allows for the attachment of fluorophores and other reporter groups without compromising its binding affinity for the target.

Exploration of Cyclohexylthio Functionality as a Key Structural Determinant in Bioactive Compounds

The thioether linkage (C-S-C) is a critical functional group in numerous pharmaceuticals and natural products. researchgate.nettandfonline.com It is more than just a simple linker; its electronic properties, lipophilicity, and ability to engage in specific non-covalent interactions contribute significantly to the biological activity of a molecule. The sulfur atom in a thioether can act as a hydrogen bond acceptor and is susceptible to oxidation to sulfoxides and sulfones, which can modulate the compound's properties in a biological system. nih.gov

The cyclohexylthio group, specifically, introduces a bulky, lipophilic cyclohexyl ring attached to a sulfur atom. This moiety can influence a compound's pharmacokinetic and pharmacodynamic properties. The cyclohexyl group can explore hydrophobic pockets within protein binding sites, potentially enhancing binding affinity and selectivity.

While not as extensively studied in the context of acetamides, the cyclohexylthio group is a known component in other chemical contexts. For example, N-(cyclohexylthio)phthalimide (CTP) is a well-known prevulcanization inhibitor used in the rubber industry. researchgate.netproquest.com Its mechanism of action involves reactions with other chemical species, highlighting the reactivity and potential for interaction of the cyclohexylthio moiety. researchgate.net The decomposition of CTP can produce cyclohexanethiol (B74751), indicating a potential metabolic pathway for compounds containing this group. researchgate.net

The incorporation of a cyclohexylthio group into a molecular scaffold can be a strategic design element to enhance lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The non-polar nature of the cyclohexane (B81311) ring can facilitate passage through lipid bilayers.

Rationale for Comprehensive Investigation of N-benzyl-2-(cyclohexylthio)acetamide within Broader Chemical Space

The rationale for a focused investigation of this compound is built upon the established and promising biological activities of its constituent parts: the N-benzyl acetamide scaffold and the cyclohexylthio moiety. The combination of these two fragments into a single molecule offers the potential for synergistic or novel biological effects.

The N-benzyl acetamide core provides a proven platform for achieving biological activity, particularly in the central nervous system and as an enzyme inhibitor. nih.govabq.org.br The introduction of the cyclohexylthio group at the 2-position of the acetamide introduces a unique set of steric and electronic properties. This substitution could modulate the activity of the parent N-benzyl acetamide scaffold in several ways:

Enhanced Lipophilicity: The cyclohexyl group is expected to significantly increase the lipophilicity of the molecule, which could improve its ability to cross the blood-brain barrier and access targets within the central nervous system.

Novel Binding Interactions: The bulky cyclohexyl ring can probe and occupy hydrophobic pockets in target proteins that may not be accessible to smaller substituents, potentially leading to increased potency and or a different selectivity profile.

Metabolic Modulation: The thioether linkage can influence the metabolic stability of the compound. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could represent a key metabolic pathway, potentially leading to metabolites with different activity profiles. nih.gov

By systematically studying this compound, researchers can explore a new region of chemical space and gain a deeper understanding of the structure-activity relationships (SAR) for this class of compounds. The findings from such an investigation could guide the design of future analogs with optimized therapeutic properties or for use as specialized chemical probes.

Below are tables detailing research findings on related N-benzyl acetamide and thioether-containing compounds, which underpin the rationale for investigating this compound.

Table 1: Selected Biologically Active N-Benzyl Acetamide Derivatives

Compound Name Biological Activity Key Findings Reference
N-benzyl-2-acetamido-3-methoxypropionamide Anticonvulsant Highly potent activity in maximal electroshock-induced seizure tests. The (R)-stereoisomer is principally responsible for the activity. nih.gov
N–benzyl–2–(N–benzylamido)acetamide peptoids Butyrylcholinesterase (BChE) Inhibitor Showed selectivity for BChE over acetylcholinesterase (AChE), with competitive inhibition. abq.org.br

Table 2: Properties of Thioether-Containing Compounds

Compound/Moiety Context Significance Reference
Thioether Moiety Drug Design A common structural motif in many pharmaceutical compounds. Contributes to binding and can be oxidized, affecting polarity. researchgate.nettandfonline.com
Cyclohexylthio Moiety (in N-(cyclohexylthio)phthalimide) Industrial Chemistry Acts as a prevulcanization inhibitor. The S-N bond is a key feature. proquest.com

Table of Compounds Mentioned

Compound Name
This compound
N-benzyl acetamide
N-benzyl-2-acetamidopropionamide
Phenytoin
N–benzyl–2–(N–benzylamido)acetamide
N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] researchgate.netnih.govbiosynth.comoxadiazol-4-ylamino)hexyl)acetamide
N-(cyclohexylthio)phthalimide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-cyclohexylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTCTXCYCGKYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Molecular and Cellular Interactions of N Benzyl 2 Cyclohexylthio Acetamide and Analogous Compounds

Enzyme Modulation Studies

The structural motifs present in N-benzyl-2-(cyclohexylthio)acetamide, namely the N-benzylacetamide and thioether components, are found in various classes of enzyme inhibitors. This section details the inhibitory activities of analogous compounds against several key enzymes.

Peptoids, or N-substituted glycine (B1666218) oligomers, are structurally similar to peptides and have been investigated for various biological activities. A series of N–benzyl (B1604629)–2–(N–benzylamido)acetamide (NBNBA) peptoids, which share the N-benzylacetamide core with the title compound, were synthesized and assessed for their ability to inhibit cholinesterases. abq.org.br While showing weak inhibition against acetylcholinesterase (AChE), several of these compounds were identified as potent and selective inhibitors of butyrylcholinesterase (BChE). abq.org.br

Selective BChE inhibition is considered a viable therapeutic strategy for conditions like Alzheimer's disease, where BChE activity is known to increase significantly. nih.govacs.orgresearchgate.net In one study, compounds 5a and 5d from the NBNBA peptoid series demonstrated high selectivity for BChE, with IC50 values of 28 µM and 40 µM, respectively. abq.org.br Kinetic analysis revealed that these compounds act as competitive inhibitors of BChE. abq.org.br Further research into N-benzyl benzamide (B126) derivatives has yielded even more potent and selective BChE inhibitors, with some compounds showing inhibitory activity in the sub-nanomolar range. researchgate.net

Inhibition of Butyrylcholinesterase (BChE) by N-Benzylamido Acetamide (B32628) Peptoids abq.org.br
CompoundStructureBChE IC50 (µM)Inhibition Type
Compound 5aN-benzyl-2-(N-benzylamido)acetamide analog28Competitive
Compound 5dN-benzyl-2-(N-benzylamido)acetamide analog40Competitive

The thioether moiety is a key feature in certain inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govmdpi.com Researchers have designed and synthesized conformationally constrained analogs of known RT inhibitors, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymidine (HEPT). nih.gov

A series of N1-substituted pyrimido[5,4-f]benzo nih.govjohnshopkins.eduthiazepines, which are thio-substituted pyrimidine (B1678525) derivatives, were evaluated for their ability to inhibit HIV-1 RT. nih.gov These compounds were specifically designed to mimic the structure of established non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most active compound in this series, [[(2-ethoxyethyl)oxy]methyl]-pyrimido[5,4-f]benzo nih.govjohnshopkins.eduthiazepine (25) , demonstrated an IC50 value of 0.64 µM against HIV-1 RT. nih.gov This highlights the potential of incorporating thio-substitutions into heterocyclic systems to achieve potent enzymatic inhibition.

Inhibition of HIV-1 Reverse Transcriptase by a Thio-Substituted Pyrimidine Analog nih.gov
CompoundStructure ClassHIV-1 RT IC50 (µM)
Compound 25Pyrimido[5,4-f]benzo nih.govjohnshopkins.eduthiazepine0.64

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, with COX-2 being an inducible isozyme primarily associated with inflammation. nih.govstanford.eduyoutube.com A key strategy in developing selective COX-2 inhibitors involves modifying the carboxylate group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which is crucial for binding to a key arginine residue (Arg120) in the active site of COX-1. nih.govnih.gov

By converting the carboxylic acid to esters or amides, researchers have successfully transformed non-selective NSAIDs into highly potent and selective COX-2 inhibitors. nih.gov For instance, an indomethacin (B1671933) amide analog, compound 19 , was found to be a potent inhibitor of COX-2 activity in cultured inflammatory cells, with an IC50 value of 0.04 µM. nih.gov This approach of masking the carboxylate functionality, which can be extended to thioesters, effectively blocks interaction with COX-1 while retaining or enhancing activity against COX-2.

Inhibition of COX-2 by an Indomethacin Amide Analog nih.gov
CompoundParent DrugStructure ClassCOX-2 IC50 (µM)
Compound 19IndomethacinIndomethacin Amide0.04

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue, are common in several cancers and lead to the production of an oncometabolite. mdpi.comnih.gov This has driven the search for inhibitors that selectively target the mutant enzyme. A high-throughput screen identified a novel series of allosteric inhibitors that bind to a site distinct from the active site. acs.org

Optimization of these initial hits led to the development of potent carboxamide-based inhibitors. For example, substituting an adamantyl carboxamide with a hydroxyl group (compound 20a ) or a methoxy (B1213986) group (compound 20c ) resulted in compounds with submicromolar inhibitory activity against the R132H mutant of IDH1. acs.org These inhibitors function by binding to an inactive conformation of the enzyme, a mechanism that contributes to their selectivity for the mutant form over the wild-type. acs.orgnih.gov

Allosteric Inhibition of Mutant IDH1 (R132H) by Carboxamide Analogs acs.org
CompoundStructure ClassIDH1 (R132H) IC50
Compound 20aHydroxy-adamantyl carboxamideSubmicromolar
Compound 20cMethoxy-adamantyl carboxamideSubmicromolar
Compound 20dMethyl-hydroxyadamantyl carboxamideSubmicromolar

The N-benzylacetamide scaffold is a critical component of inhibitors targeting Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. To understand the structure-activity relationship of the Src inhibitor KX2-391, a series of analogs were synthesized where the pyridine (B92270) ring was replaced with a thiazole (B1198619) ring. nih.govchapman.educapes.gov.br

These thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for their ability to inhibit c-Src kinase. The unsubstituted N-benzyl derivative, compound 8a , showed significant inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. nih.govchapman.educapes.gov.br This demonstrates that the N-benzyl-substituted acetamide moiety is a potent pharmacophore for Src kinase inhibition.

Inhibition of c-Src Kinase by a Thiazolyl N-Benzyl-Substituted Acetamide nih.govchapman.educapes.gov.br
CompoundStructure ClassCell Linec-Src Kinase GI50 (µM)
Compound 8aThiazolyl N-benzyl-substituted acetamideNIH3T3/c-Src527F1.34
SYF/c-Src527F2.30

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme modulation, acetamide-containing structures analogous to this compound have been shown to bind with high affinity to specific receptors, thereby modulating cellular signaling pathways.

One such target is the σ1 receptor, a unique intracellular chaperone protein. The compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide (1) , which features an acetamide linker, was designed and evaluated for its receptor binding profile. It displayed high affinity for the σ1 receptor with a Ki value of 42 nM and was 36-fold more selective for the σ1 receptor over the σ2 receptor. nih.gov

Another example involves the peripheral benzodiazepine (B76468) receptor (PBR), also known as the translocator protein (TSPO), which is a mitochondrial protein implicated in neuroinflammation. nih.gov The compound N-Benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide ([18F]FEAC) , which contains an N-benzyl acetamide structure, has been developed as a PET imaging agent that specifically binds to PBR/TSPO. nih.gov This affinity allows for the non-invasive study of processes like microglial activation in the brain. nih.gov

Receptor Binding Affinity of Acetamide Analogs
CompoundTarget ReceptorBinding Affinity (Ki)Reference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide (1)σ1 Receptor42 nM nih.gov
[18F]FEACPeripheral Benzodiazepine Receptor (PBR/TSPO)High Affinity Ligand nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT2A/2C) Agonism of N-Benzyl Phenethylamines

N-benzyl phenethylamines, which are structurally related to the core N-benzyl group, have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research demonstrates that the addition of an N-benzyl substitution to phenethylamine (B48288) agonists, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), significantly enhances both binding affinity and functional activity at these receptors. nih.govacs.orgdrugbank.com

A comprehensive study involving 48 different N-benzyl phenethylamine compounds revealed that most bind to 5-HT2A and 5-HT2C receptors with low nanomolar affinity. nih.govacs.org Several compounds even displayed subnanomolar affinities, indicating very strong binding. nih.govacs.org For instance, compound 8b was identified as having the highest binding affinity for the 5-HT2A receptor at 0.29 nM, while compound 1b was the most potent functional agonist at 0.074 nM. acs.orgdrugbank.com

The selectivity of these compounds for the 5-HT2A receptor over the 5-HT2C receptor varies based on subtle structural changes. nih.gov Most compounds showed low to moderate selectivity (1- to 40-fold) in binding assays. drugbank.com However, specific substitutions led to remarkable increases in selectivity. nih.govdrugbank.com Compound 6b, for example, achieved a 100-fold selectivity for the 5-HT2A receptor in binding assays. nih.govdrugbank.com In functional assays, selectivity was generally higher, with compound 1b being over 400-fold more selective for the 5-HT2A receptor. drugbank.com These findings underscore the critical role of the N-benzyl group in modulating the potency and selectivity of phenethylamines at serotonin receptors. nih.gov

Table 1: Serotonin Receptor Activity of Select N-Benzyl Phenethylamine Analogs

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)5-HT2A vs 5-HT2C Selectivity (Binding)5-HT2A vs 5-HT2C Selectivity (Functional)Reference
1bNot Specified0.074Not Specified>400-fold drugbank.com
5bNot SpecifiedPotent Agonist3-fold85-fold nih.gov
5dNot SpecifiedPotent Agonist18-fold226-fold nih.gov
6bNot SpecifiedNot Specified100-foldNot Specified nih.govdrugbank.com
8b0.29Not SpecifiedNot SpecifiedNot Specified acs.orgdrugbank.com

Toll-like Receptor 4 (TLR4) Pathway Inhibition by N-Benzyl Acetamides

The Toll-like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes both exogenous pathogens and endogenous molecules released from damaged tissues, known as damage-associated molecular patterns (DAMPs). unimib.itnih.gov Activation of TLR4 triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, which leads to the activation of the transcription factor NF-κB. nih.govnih.gov This, in turn, promotes the transcription and release of pro-inflammatory cytokines like interleukin-1 beta (IL-1β) and tumour necrosis factor-alpha (TNF-α). nih.gov

Overactivation of the TLR4 pathway is implicated in a variety of inflammatory diseases, including hypertension, neuroinflammation, and pain sensitization associated with migraine. unimib.itnih.govnih.gov Therefore, inhibiting the TLR4 signaling pathway is a significant therapeutic goal. unimib.it Pharmacological inhibition of TLR4 has been shown to reduce the expression of pro-inflammatory cytokines, decrease the activation of immune cells like microglia, and alleviate hyperalgesia in animal models. nih.govyoutube.com For instance, the TLR4 inhibitor TAK-242 was found to block facial mechanical hyperalgesia in a rat model of dural inflammation by preventing the production of downstream inflammatory molecules. nih.gov While specific studies on N-benzyl acetamides as direct TLR4 inhibitors are not detailed, the acetamide scaffold is a common feature in various biologically active molecules, and its derivatives are explored for a wide range of therapeutic effects, including anti-inflammatory action. galaxypub.co The mechanism of TLR4 antagonists often involves blocking the interaction between TLR4 and its co-receptor MD-2, or interfering with DAMP binding, thereby preventing the inflammatory cascade at its origin. unimib.it

Ligand-Target Interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists Incorporating Cyclohexylthio Groups

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of new analgesic drugs due to its role in pain and inflammation. mdpi.com It is a non-selective cation channel activated by various stimuli, including heat, protons, and chemical ligands like capsaicin (B1668287). nih.gov The design of both TRPV1 agonists and antagonists requires a detailed understanding of the ligand-binding pocket within the receptor. nih.gov

Structural studies have identified key amino acid residues in the TRPV1 binding pocket that are crucial for ligand interaction. nih.govresearchgate.net Residues such as Tyrosine 511 (Y511), Threonine 550 (T550), and Arginine 557 (R557) are reported to be important for the binding of ligands like capsaicin and the potent agonist resiniferatoxin (B1680534) (RTX). nih.gov The binding of agonists and antagonists involves different key interactions within this pocket; for example, agonist binding can be stabilized by an ionic lock between R557 and Glutamic acid 570 (E570), whereas antagonist binding may involve a cation-π interaction between R557 and Y554. researchgate.net

While direct studies on antagonists featuring a cyclohexylthio group are not specified in the provided literature, the properties of this group can be considered in the context of the TRPV1 binding site. The binding pocket is known to accommodate bulky and lipophilic moieties. The cyclohexylthio group is both bulky and hydrophobic, suggesting it could occupy space within this pocket and form favorable hydrophobic interactions. The ability of a ligand to access this binding site is also critical, as some ligands must penetrate the cell membrane to be effective. biomolther.org Therefore, a molecule like this compound, which combines a benzyl group (known in some TRPV1 ligands) with a lipophilic cyclohexylthio group, could potentially interact with the hydrophobic regions of the TRPV1 binding pocket.

Cellular Effects in Model Systems

Investigation of Antiprotozoal Activity (e.g., against Chagas disease) with Related Imidazole-Acetamides

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant global health issue for which current therapies are inadequate. researchgate.netnih.gov This has spurred research into new therapeutic agents, with imidazole-based compounds emerging as a promising class. researchgate.netresearchgate.net Several imidazole (B134444) derivatives, including those with amide functionalities, have demonstrated potent activity against T. cruzi. researchgate.netnih.gov

In one study, a series of imidazole compounds, originally designed as inhibitors of human phosphodiesterases (PDEs), were screened for antiprotozoal activity. nih.gov Twelve of these compounds showed promising activity against the intracellular form of T. cruzi. nih.gov Further optimization led to new derivatives with inhibitory concentrations (IC50) similar or superior to the current drug, benznidazole (B1666585). researchgate.netnih.gov For example, a study of 36 nitro-imidazole-based amides and sulfonamides found 23 compounds with significant activity against T. cruzi amastigotes, with one being 58-fold more potent than benznidazole and showing no toxicity to host mammalian cells. nih.gov

The mechanism of action for some of these compounds involves the inhibition of the parasite's cAMP phosphodiesterases, leading to a significant increase in intracellular cAMP levels. nih.gov This disruption in cAMP signaling is associated with cellular changes consistent with autophagy and osmotic stress in the parasite. nih.gov

Table 2: Antiprotozoal Activity of Imidazole Derivatives Against T. cruzi

Compound TypeActivity MetricResultComparisonReference
Nitro-imidazole amidesPotencyUp to 58-fold more potentvs. Benznidazole nih.gov
Nitro-imidazole amidesIC50 Range28 nM - 3.72 µMAgainst T. cruzi amastigotes nih.gov
Imidazole-urea derivativesIC50<10 µMAgainst T. cruzi forms researchgate.net
Imidazole compound 9MechanismInhibition of T. cruzi PDE(s)Confirmed via cAMP increase nih.gov

Assessment of Anticonvulsant Activities in Non-Human Models with Related Acetamides

Acetamide derivatives represent a broad class of compounds investigated for their potential as anticonvulsant agents. galaxypub.co Their efficacy is often evaluated in non-human models of epilepsy using standardized tests like the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which models myoclonic seizures. mdpi.comnih.gov The 6 Hz psychomotor seizure test is also used as a model for therapy-resistant partial epilepsy. nih.gov

In one study, a series of pyrrolidine-2,5-dione-acetamide derivatives was synthesized and tested. mdpi.com The most active compound, designated as 6 , showed a median effective dose (ED50) of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test, demonstrating more beneficial values than the reference drug, valproic acid. mdpi.com This compound provided 100% protection in the MES test at a 100 mg/kg dose. mdpi.com Its mechanism is thought to involve interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com

Another study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. nih.gov These compounds, designed as analogs of active anticonvulsants, showed activity primarily in the MES seizure model. nih.gov The research highlighted that structural modifications, such as replacing a heterocyclic imide ring with a chain amide, can significantly affect anticonvulsant activity, confirming the crucial role of the core chemical fragment. nih.gov

Table 3: Anticonvulsant Activity of Acetamide Derivatives in Mice

CompoundTest ModelDose (i.p.)Activity (% Protection)ED50 (mg/kg)Reference
Compound 6MES100 mg/kg100%68.30 mdpi.com
Valproic Acid (Ref.)MES--252.74 mdpi.com
Compound 66 Hz (32 mA)100 mg/kg>50%28.20 mdpi.com
Valproic Acid (Ref.)6 Hz (32 mA)--130.64 mdpi.com
Compound 20MESNot Specified50% (at 2h)Not Determined nih.gov

Cytotoxicity Studies in Immortalized Cell Lines for Anticancer Research Potential

The N-benzyl acetamide scaffold and its derivatives are frequently evaluated for their potential as anticancer agents. galaxypub.co Cytotoxicity is assessed in various immortalized cancer cell lines, with results often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50), which measure the compound's potency in killing or inhibiting the proliferation of cancer cells.

One study investigated a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives for their in-vitro anticancer activity against three cell lines: PC3 (prostate cancer), U87 (glioblastoma), and MDA (breast cancer). nih.gov The results showed that the compounds were generally most effective against the MDA breast cancer cell line. nih.gov Compound 3g , which has a meta-methoxy substituent on the phenyl ring, was the most potent in the series, with an IC50 of 9 µM against the MDA cell line, making it more potent than the reference drug imatinib (B729) (IC50 = 20 µM). nih.gov

In another study, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibition and antiproliferative activity. chapman.edu The unsubstituted N-benzyl derivative 8a showed GI50 values of 1.34 µM and 2.30 µM in cell lines engineered to overexpress Src kinase. chapman.edu Another derivative, the 4-fluorobenzylthiazolyl compound 8b , exhibited 64-71% inhibition of cell proliferation in BT-20 breast carcinoma and CCRF-CEM leukemia cells at a concentration of 50 µM. chapman.edu These studies indicate that modifications to the N-benzyl acetamide core structure can yield compounds with significant and sometimes selective cytotoxic activity against cancer cells.

Table 4: Cytotoxicity of Acetamide Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeActivity MetricValue (µM)Reference
Compound 3g (m-OCH3)MDABreastIC509 nih.gov
Imatinib (Ref.)MDABreastIC5020 nih.gov
Compound 3g (m-OCH3)PC3ProstateIC50>50 nih.gov
Compound 3g (m-OCH3)U87GlioblastomaIC5032 nih.gov
Compound 8aNIH3T3/c-Src527FEngineered FibroblastGI501.34 chapman.edu
Compound 8aSYF/c-Src527FEngineered FibroblastGI502.30 chapman.edu
Compound 5bMCF-7BreastIC500.2 nih.gov

Neuroactive Properties and Behavioral Modulation in Vertebrate Model Organisms (e.g., Zebrafish)

Following a comprehensive review of available scientific literature, no studies were identified that specifically investigated the neuroactive properties or behavioral modulation of this compound or its direct analogs in vertebrate model organisms, including zebrafish.

Extensive searches for published research on the effects of this compound on the central nervous system, neuronal activity, or behavioral outcomes in models such as zebrafish did not yield any relevant data. Therefore, there is currently no scientific information to report on this specific topic.

Structure Activity Relationship Sar and Computational Studies of N Benzyl 2 Cyclohexylthio Acetamide Derivatives

Elucidation of Key Pharmacophoric Elements within the N-Benzyl Acetamide (B32628) Scaffold

The N-benzyl acetamide core represents a fundamental structural motif, and its substitution pattern and conformational flexibility are critical determinants of biological activity. Computational and experimental studies have provided insights into the key pharmacophoric elements of this scaffold. Pharmacophore models for related N-benzyl benzamide (B126) derivatives have been developed to understand the three-dimensional arrangement of chemical features essential for ligand-receptor interactions nih.gov.

Influence of N-Benzyl Ring Substituents on Biological Activity

The nature and position of substituents on the N-benzyl ring have a profound impact on the biological profile of N-benzyl acetamide derivatives. Studies on analogous systems, such as thiazolyl N-benzyl-substituted acetamides, have demonstrated that modifications to this ring can significantly modulate inhibitory activity. While unsubstituted N-benzyl derivatives can exhibit potent activity, the introduction of various substituents can either enhance or diminish this activity depending on their electronic and steric properties.

For instance, in a series of N-benzyl substituted thiazolyl acetamides evaluated for Src kinase inhibition, the unsubstituted analog showed the highest potency. The introduction of a fluoro group at the 4-position of the benzyl (B1604629) ring resulted in a slight decrease in inhibitory activity, whereas a methyl group at the same position led to a more significant drop in potency. The incorporation of bulkier groups, such as chloro and dichloro substituents, also resulted in decreased activity, suggesting that steric hindrance may play a crucial role in the interaction with the target protein. These findings highlight the sensitivity of the binding pocket to the size and nature of the substituent on the N-benzyl ring. chapman.educhapman.edu

Table 1: Effect of N-Benzyl Ring Substitution on Src Kinase Inhibitory Activity in a Thiazolyl Acetamide Series This table is based on data from a study on analogous thiazolyl N-benzyl-substituted acetamide derivatives and is intended to illustrate the principles of N-benzyl ring substitution.

Compound IDN-Benzyl Ring SubstituentSrc Kinase Inhibition (GI50 in NIH3T3/c-Src527F cells, µM)
8a Unsubstituted1.34
8b 4-Fluoro1.49
8e 4-Methyl~5.4
8c 2-Chloro>10
8d 3,4-Dichloro~7.93

Conformational Analysis of the Amide Linkage and Its Role in Binding

Computational studies, such as those employing Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in analyzing the conformational preferences of the amide bond in related N-benzyl acetamide derivatives. scielo.briaea.orgresearchgate.net For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance between the substituents on the nitrogen and the carbonyl carbon. nih.govnih.gov However, the specific equilibrium between the cis and trans forms can be influenced by steric and electronic effects of the neighboring groups. scielo.br The preferred conformation of the amide linkage dictates the spatial orientation of the N-benzyl and cyclohexylthio moieties, which is crucial for optimal interaction with the binding site of a receptor or enzyme. A predictive algorithm correlating DFT-calculated structures with experimental proton chemical shifts has been developed to determine the preferential conformation of secondary amides. nih.gov

Impact of Cyclohexylthio Moiety Modifications on Potency and Selectivity

The cyclohexylthio moiety is a distinguishing feature of N-benzyl-2-(cyclohexylthio)acetamide, and modifications to this part of the molecule can have a significant impact on both the potency and selectivity of the compound.

Variations in the Cyclohexyl Ring Structure and Stereochemistry

The cyclohexane (B81311) ring provides a bulky, lipophilic component to the molecule, and its structure and stereochemistry are important for biological activity. The conformational flexibility of the cyclohexane ring, which can adopt chair, boat, and twist-boat conformations, can influence how the molecule fits into a binding pocket. acs.org The introduction of substituents on the cyclohexyl ring can alter its conformational equilibrium and introduce new points of interaction with a biological target.

Stereochemistry plays a pivotal role in the biological activity of molecules containing a cyclohexyl ring. nih.gov For instance, in studies of PROTACs containing a 1,4-disubstituted cyclohexyl linker, a stereochemical inversion from a trans to a cis configuration had a profound impact on the molecule's conformation and binding affinity. dundee.ac.uknih.gov The trans isomer adopted a rigid, extended conformation, while the cis isomer adopted a more folded conformation. dundee.ac.uknih.gov Such conformational differences arising from stereoisomerism can dramatically affect how the cyclohexyl moiety and the rest of the molecule are presented to the binding site, thereby influencing potency and selectivity. nih.govdundee.ac.uknih.gov The incorporation of a rigid bicyclic scaffold, as an alternative to a simple cyclohexane ring, has been shown to be a useful strategy for developing potent and selective ligands by restricting the conformational freedom of the molecule. nih.gov

Role of the Sulfur Atom and Its Electronic Properties

The sulfur atom of the thioether linkage is not merely a passive linker; its electronic properties can significantly contribute to the biological activity of the molecule. Thioethers are found in a variety of drug molecules, and their presence can be critical for activity. tu.edu.iq The sulfur atom possesses lone pairs of electrons and can participate in various non-covalent interactions, including hydrogen bonding and interactions with metal ions within a protein active site. rsc.org

Length and Nature of the Spacer Linking the Thioether to the Acetamide

The two-carbon spacer between the thioether and the acetamide group (an ethyl group) in this compound plays a crucial role in positioning the cyclohexylthio moiety relative to the N-benzyl acetamide core. The length and flexibility of this spacer are critical for achieving the optimal geometry for binding to the target.

Integration of Computational Chemistry in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is significantly enhanced by the integration of computational chemistry. These in silico techniques provide deep insights into the molecular properties and interactions that govern the biological activity of these compounds, guiding the design of more potent and selective analogs.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For derivatives of N-benzyl acetamide, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

For instance, in studies of related N-benzyl acetamide compounds, molecular docking has been used to predict binding modes and affinities for various enzymes. A study on N-(2-methoxy-benzyl)-acetamide (2MBA) investigated its interaction with the PARP protein, a key target in breast cancer treatment, revealing critical binding interactions. eurjchem.com Similarly, docking studies of N-benzyl-2,2,2-trifluoroacetamide were conducted to evaluate its potential inhibitory activity against targets like AmpC beta-lactamase and lanosterol 14 alpha-demethylase (CYP51), which are relevant in antibacterial and antifungal drug development. researchgate.net

In another example, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) was docked with EGFR tyrosine kinase, a protein implicated in cancer cell proliferation. The results indicated favorable binding interactions, suggesting its potential as a kinase inhibitor. nih.gov Furthermore, research on a series of N-aryl-2-(N-disubstituted) acetamide compounds used induced-fit docking (IFD) to evaluate their potential as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. semanticscholar.org These studies collectively demonstrate the power of molecular docking to identify key structural features required for potent ligand-target interactions, guiding the modification of the N-benzyl acetamide scaffold for improved activity.

Table 1: Examples of Molecular Docking Studies on N-Benzyl Acetamide Derivatives

Compound/Derivative Class Target Protein Key Findings
N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide Abl and Src Tyrosine Kinases Comparison of binding modes to known inhibitors imatinib (B729) and dasatinib to guide design of novel anticancer agents. ijpsonline.com
N-aryl-2-(N-disubstituted) acetamides Monoamine Oxidase B (MAO-B) Compounds showed better binding free energy (ΔGbind) than the reference drug, Zonisamide, indicating potential selective affinity. semanticscholar.org
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) EGFR Tyrosine Kinase Docking simulations confirmed that favorable binding interactions took place, supporting its potential as an anticancer agent. nih.gov
N-benzyl-2,2,2-trifluoroacetamide AmpC beta-lactamase, CYP51 Docking studies showed low docking energy, suggesting potential for further development as an antimicrobial agent. researchgate.net
N-(2-methoxy-benzyl)-acetamide (2MBA) PARP protein Analysis revealed good molecular interactions with the anticancer drug target. eurjchem.com

Quantum Chemical Calculations for Electronic and Steric Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic and steric properties of molecules. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical reactivity and intermolecular interactions.

Studies on N-benzyl acetamide analogs have utilized DFT to optimize molecular geometries and calculate key electronic descriptors. For the compound N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations were used to explore its conformational space, predicting nine stable conformations and explaining the observed rotational equilibrium in solution. sbq.org.brresearchgate.net In the case of N-(2-methoxy-benzyl)-acetamide, DFT calculations with the B3LYP/6-311G++(d,p) method were used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. eurjchem.com The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MESP) surface analysis, derived from quantum calculations, helps to identify the electron-rich and electron-deficient regions of a molecule. This information is crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions with a protein target. For 2MBA, MESP analysis confirmed the electron-withdrawing and donating sites, providing a roadmap for its interaction with biological receptors. eurjchem.com

Table 2: Quantum Chemical Properties of Selected N-Benzyl Acetamide Analogs

Compound Method Calculated Properties Significance
N-benzyl-N-(furan-2-ylmethyl)acetamide DFT (B3LYP/6-31+G(d)) Conformational analysis, rotational equilibria, potential energy surface (PES). researchgate.net Elucidated the complex conformational behavior of the molecule in solution. sbq.org.brresearchgate.net
N-(2-methoxy-benzyl)-acetamide (2MBA) DFT (B3LYP/6-311G++(d,p)) HOMO-LUMO energy gap, Molecular Electrostatic Potential (MESP). eurjchem.com Identified molecular stability and sites prone to interaction with biological targets. eurjchem.com
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) DFT Optimized molecular geometry, bond lengths, bond angles, HOMO-LUMO energies, Natural Population Analysis (NPA). nih.gov Determined the three-dimensional geometry and charge distribution of the molecule. nih.gov
N-aryl-2-(N-disubstituted) acetamides DFT Dipole moment, polarizability, hyperpolarizability, chemical hardness/softness, electrophilicity. semanticscholar.org Assessed electronic properties and reactivity, suggesting potential for applications in nonlinear optical devices. semanticscholar.org

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of binding free energy. These simulations account for the flexibility of both the ligand and the protein, as well as the role of solvent molecules, offering a more realistic model of the biological environment. Although specific MD simulation studies on this compound were not found, this technique is a standard and powerful tool in computational drug design. For its derivatives, MD simulations would be the logical next step after docking to validate the stability of the ligand within the active site of a target protein and to refine the understanding of the key interactions that persist over time.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the drug discovery process by prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.

Starting with a lead compound like this compound, a virtual library of novel analogs can be designed. This involves making systematic modifications to the core structure, such as altering the substituents on the benzyl or cyclohexyl rings. These virtual compounds can then be rapidly screened against a biological target using docking and other computational filters. This process helps in identifying modifications that are predicted to enhance binding affinity or improve other drug-like properties, thereby guiding the synthesis of new, more effective derivatives. Tools for generating and managing these virtual libraries are readily available to researchers. click2drug.org This strategy has been successfully applied to discover leads for a wide range of protein families, including kinases, proteases, and nuclear receptors. researchgate.net

Future Research Directions and Applications of N Benzyl 2 Cyclohexylthio Acetamide Chemotypes

Development as Research Tools for Elucidating Biological Pathways

Small molecules are invaluable as chemical probes for dissecting complex biological processes. mdpi.comnih.gov They offer the ability to modulate the function of specific proteins in a temporal and dose-dependent manner, providing insights that are often complementary to genetic approaches. researchgate.net N-benzyl-2-(cyclohexylthio)acetamide chemotypes could be developed into a suite of research tools to elucidate the mechanisms of various cellular pathways.

Derivatives of the N-benzylacetamide scaffold have been investigated for a range of biological effects, including anticonvulsant and anticancer activities. researchgate.netglobalresearchonline.net However, the precise molecular targets and mechanisms of action for many of these compounds remain to be fully understood. By systematically synthesizing analogs of this compound, researchers can create chemical probes to identify and validate novel biological targets. For instance, these compounds could be used in phenotypic screens to identify molecules that induce a specific cellular response. nih.gov Subsequent target deconvolution studies, employing techniques such as affinity chromatography or activity-based protein profiling, could then identify the protein(s) with which the compound interacts. mdpi.com

The cyclohexylthio group can be modified to incorporate reporter tags, such as fluorophores or biotin, without significantly altering the core structure. These tagged probes would be instrumental in cellular imaging studies to determine the subcellular localization of the target protein and in pull-down assays to isolate and identify binding partners. The development of a well-characterized chemical probe from the this compound class would provide a powerful tool for the broader scientific community to investigate fundamental biological questions. researchgate.net

Strategies for Lead Compound Optimization in Preclinical Discovery Research

Once a lead compound with desirable biological activity is identified, the process of lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. creative-biostructure.compatsnap.com For a hypothetical lead compound based on the this compound scaffold, several optimization strategies can be envisioned.

A primary approach is the systematic exploration of the Structure-Activity Relationship (SAR). numberanalytics.com This involves synthesizing a library of analogs with modifications at specific positions of the molecule and evaluating their biological activity. Key areas for modification on the this compound scaffold include:

The Benzyl (B1604629) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) to probe electronic and steric effects on target binding.

The Cyclohexyl Ring: Altering the ring size (e.g., cyclopentyl, cycloheptyl), introducing substituents, or replacing it with other aliphatic or heterocyclic rings to optimize lipophilicity and binding interactions.

The Acetamide (B32628) Linker: Modification of the linker region, for instance, by introducing conformational constraints, could enhance binding affinity and selectivity.

The following table illustrates a hypothetical SAR study for this compound analogs, targeting a generic kinase.

Compound R1 (Benzyl Ring) R2 (Cyclohexyl Ring) Hypothetical IC50 (nM)
ParentHCyclohexyl150
Analog 14-FluoroCyclohexyl75
Analog 24-MethoxyCyclohexyl200
Analog 3H4-Methylcyclohexyl120
Analog 44-Fluoro4-Methylcyclohexyl50

Beyond SAR, computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide the rational design of new analogs with improved properties. numberanalytics.com Furthermore, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. danaher.com Modifications can be made to enhance metabolic stability, for example, by blocking sites of potential metabolism, or to improve solubility and permeability to ensure good bioavailability.

Exploration of Novel Therapeutic Research Areas Based on Observed Activities of Analogs

The structural motifs present in this compound are found in compounds with a wide range of pharmacological activities, suggesting that this chemotype could be a versatile starting point for drug discovery in multiple therapeutic areas.

The N-benzylacetamide core is a key feature in a number of biologically active compounds. For instance, certain N-benzyl-2-acetamidoacetamide derivatives have shown potent anticonvulsant activity. nih.gov Other acetamide derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. nih.govnih.govmdpi.com N-benzylacetamide itself has been identified as a major metabolite of the drug benznidazole (B1666585), which is used to treat Chagas disease, raising questions about its own potential biological activity. nih.gov

The thioether linkage and the cyclohexylthio group also offer opportunities for therapeutic exploration. Thioamides and related organosulfur compounds are known to exhibit a variety of biological effects, and their incorporation can improve the pharmacokinetic properties of a molecule. tandfonline.comnih.gov The cyclohexyl group can contribute to favorable hydrophobic interactions with biological targets.

Given this background, this compound chemotypes could be screened against a broad panel of biological targets to uncover novel therapeutic applications. The table below summarizes potential therapeutic areas for exploration based on the activities of related compounds.

Therapeutic Area Relevant Analog Class Observed Activity
NeurologyN-benzyl-2-acetamidoacetamidesAnticonvulsant nih.gov
OncologyAcetamide-based Heme Oxygenase-1 inhibitorsAntiproliferative nih.gov
Infectious DiseasesPhenylacetamide derivativesAntibacterial mdpi.com
PsychiatryPhenylacetamide derivativesAntidepressant nih.gov

A systematic screening of a library of this compound analogs could lead to the identification of hits in these or other, unanticipated, therapeutic areas, opening up new avenues for drug development.

Advancements in Synthetic Methodologies for Enhanced Accessibility and Diversity

The efficient synthesis of a diverse library of analogs is essential for successful drug discovery campaigns. Future research on this compound chemotypes would benefit from the development of advanced synthetic methodologies to improve accessibility and structural diversity.

The synthesis of the parent compound can likely be achieved through a straightforward two-step process: S-alkylation of cyclohexanethiol (B74751) with a 2-haloacetyl halide, followed by amidation with benzylamine. However, to generate a large library of analogs, more efficient and versatile methods are desirable.

Modern synthetic strategies that could be applied include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate structurally diverse and complex molecules from simple starting materials, which is ideal for creating screening libraries to explore novel biological activities. proquest.com

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction could potentially be adapted to assemble the N-benzyl-2-(organothio)acetamide scaffold in a single step from simple precursors, greatly accelerating the synthesis of analogs. abq.org.br

Automated Synthesis: The use of automated synthesis platforms can significantly increase the throughput of analog production, enabling the rapid generation of large libraries for SAR studies.

For example, a general synthetic route to produce a variety of analogs could involve the reaction of a diverse set of thiols with 2-chloro-N-(substituted-benzyl)acetamides. The latter can be readily prepared from the corresponding substituted benzylamines and chloroacetyl chloride. nih.gov This modular approach would allow for the systematic variation of both the thio- and the N-benzyl components of the molecule.

Advancements in C-S bond formation and amidation reactions, such as the use of novel catalysts and reaction conditions, could further enhance the efficiency and scope of these synthetic routes, making a wider range of this compound chemotypes accessible for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com These computational tools can be powerfully integrated into research programs focused on this compound chemotypes.

Key applications of AI and ML in this context include:

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. researchgate.net By training these models on known bioactive molecules with similar scaffolds, it is possible to generate new this compound analogs that are predicted to be active against a specific target.

Activity and Property Prediction: ML models, such as deep neural networks, can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of new compounds before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can identify the key molecular features that are responsible for a compound's biological activity. researchgate.net This information can provide valuable insights for lead optimization and the design of more potent and selective analogs.

The integration of AI and ML would create an iterative and data-driven approach to the discovery and optimization of this compound-based compounds. For example, an initial set of compounds could be synthesized and tested, and the resulting data used to train an ML model. This model would then be used to predict the activity of a virtual library of new analogs, and the most promising candidates would be selected for synthesis and testing in the next round. This closed-loop approach has the potential to significantly accelerate the path from a starting hit to a preclinical drug candidate. acs.org

Q & A

Q. What are the key steps in synthesizing N-benzyl-2-(cyclohexylthio)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or thioether formation. A common approach includes:

  • Reacting 2-chloroacetamide derivatives with cyclohexanethiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Monitoring reaction progress via TLC and purifying via column chromatography .
  • Optimizing yield by adjusting solvent polarity (e.g., DCM vs. DMF) and temperature .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns and purity.
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (via SHELX/WinGX) to resolve 3D conformation and hydrogen-bonding networks .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Use polarity-based solubility tests (e.g., in DMSO, PBS, or ethanol) with UV-Vis spectroscopy.
  • Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–37°C) over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Perform dose-response assays (e.g., IC₅₀ determination) with standardized cell lines (e.g., HeLa or MCF-7).
  • Validate target engagement via competitive binding assays or CRISPR knockouts .
  • Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with molecular docking simulations to explain activity variations .

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

  • Synthesize analogs with modified substituents (e.g., halogenated benzyl groups or varying thioether chains).
  • Use molecular dynamics simulations to correlate steric/electronic effects with inhibitory potency (e.g., against kinases or proteases) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

  • Screen crystallization conditions using high-throughput vapor diffusion (e.g., with PEGs or salts).
  • Employ SHELXD for phase problem resolution and SHELXL for refinement of twinned or low-resolution datasets .

Q. How do researchers address discrepancies between computational predictions and experimental binding affinities?

  • Re-optimize force fields in docking software (e.g., AutoDock Vina) using experimental crystallographic data.
  • Validate via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey References
Synthesis OptimizationTLC, column chromatography, solvent screening
Structural ElucidationX-ray crystallography, NMR, HRMS
Biological ActivityDose-response assays, ITC, CRISPR validation
Computational ModelingMolecular docking, SAR simulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.